

An In-depth Technical Guide to the Chemical and Physical Properties of Fenfluthrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenfluthrin*

Cat. No.: *B3416385*

[Get Quote](#)

This guide provides a comprehensive overview of the chemical and physical properties of **Fenfluthrin**, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide research.

Chemical Identity and Structure

Fenfluthrin, with the CAS number 75867-00-4, is chemically known as (2,3,4,5,6-pentafluorophenyl)methyl (1*R*,3*S*)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.^[1] It belongs to the pyrethroid ester group of insecticides.^[2]

Table 1: Chemical Identification of **Fenfluthrin**

Identifier	Value
IUPAC Name	(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate[1]
CAS Number	75867-00-4[1][3]
Molecular Formula	C15H11Cl2F5O2[1][3]
Molecular Weight	389.14 g/mol [1][3]
InChI Key	YATDSXRLIUJOQN-SVRRBLITSA-N[1]
Canonical SMILES	CC1(--INVALID-LINK--C=C(Cl)Cl)C[1]
Synonyms	BAYNAC, Bay Vn 6528, Pentafluorobenzyl RS-trans-Permethrinate[1]

Physicochemical Properties

The physical and chemical properties of **Fenfluthrin** are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Table 2: Physical and Chemical Properties of **Fenfluthrin**

Property	Value	Source
Physical State	Colorless crystalline solid[2] or White to Off-White Low-Melting Solid[4]	[2][4]
Melting Point	44.7 °C	[2]
Boiling Point	130 °C[2], 349.0±42.0 °C (Predicted)[4]	[2][4]
Density	1.38 g/ml[2], 1.4307 (estimate)[4]	[2][4]
Vapor Pressure	1.0 mPa at 20 °C[2]	[2]
Solubility	Water: Data not readily available. Pyrethroids generally have low water solubility.[5] Organic Solvents: Slightly soluble in Dichloromethane, Chloroform, and Ethyl Acetate.[3][4]	[3][4][5]
Octanol-Water Partition Coefficient (Log P)	5.1 (Computed)[1]	[1]

Experimental Protocols for Property Determination

Standardized methods, such as those provided by the OECD Guidelines for the Testing of Chemicals, are recommended for determining the physicochemical properties of substances like **Fenfluthrin**.[1][4][6]

Melting Point Determination (Capillary Method)

This protocol is a general procedure based on standard laboratory techniques.

- Sample Preparation: A small amount of finely powdered **Fenfluthrin** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube or a calibrated melting point apparatus).
- Heating: The bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2. For a pure substance, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for small quantities of liquid samples. Since **Fenfluthrin** is a solid at room temperature, it would first need to be melted.

- Sample Preparation: A small amount of molten **Fenfluthrin** is placed in a small test tube (fusion tube).
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
- Heating: The fusion tube is attached to a thermometer and heated in a suitable bath.
- Observation: As the liquid is heated, air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

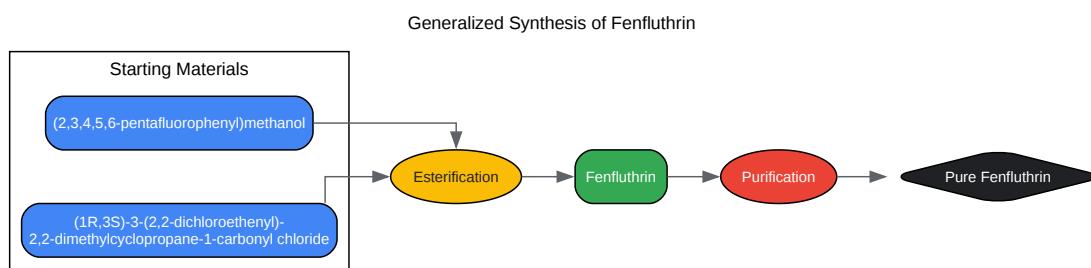
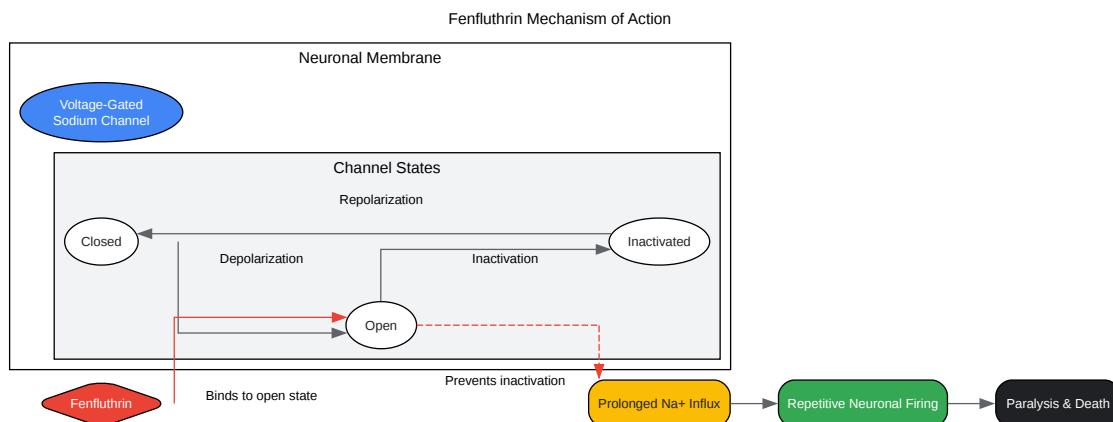
Solubility Determination (Shake-Flask Method)

This is a general protocol for determining the solubility of a substance in a particular solvent.

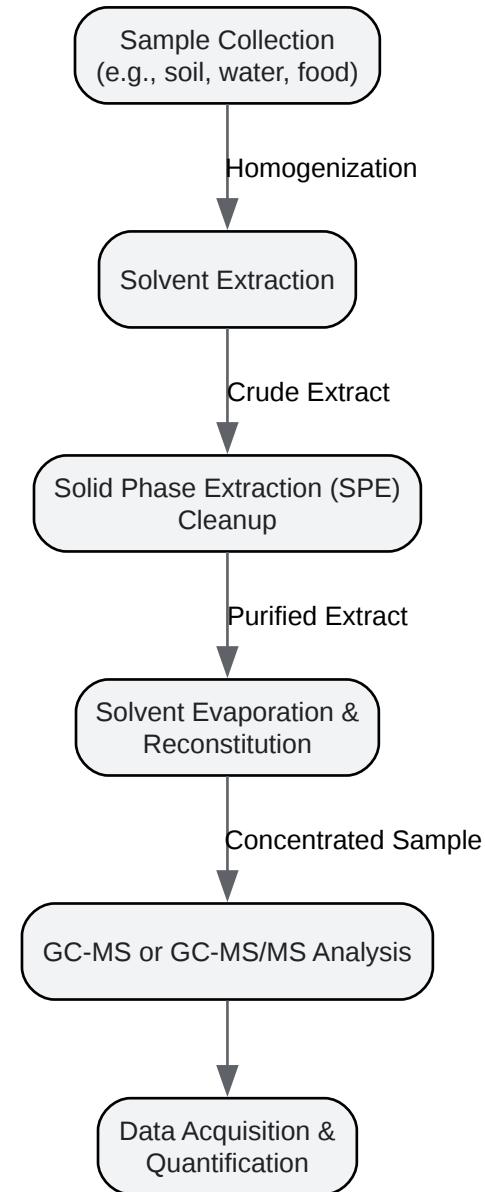
- Preparation: An excess amount of **Fenfluthrin** is added to a known volume of the solvent (e.g., water, dichloromethane) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of **Fenfluthrin** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This concentration represents the solubility of **Fenfluthrin** in that solvent at the specified temperature.

Vapor Pressure Determination (Knudsen Effusion Method)



This method is suitable for substances with low vapor pressure.

- Sample Preparation: A small, accurately weighed amount of **Fenfluthrin** is placed in a Knudsen effusion cell, which has a small, well-defined orifice.
- Experimental Setup: The cell is placed in a high-vacuum chamber at a constant, controlled temperature.
- Measurement: The rate of mass loss of the substance due to effusion through the orifice is measured over time using a microbalance.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.


Mechanism of Action: Sodium Channel Modulation

Fenfluthrin, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous systems of insects.^{[2][7]} This interaction disrupts the normal functioning of nerve cells, leading to paralysis and death of the insect.

The primary mechanism involves the modification of the gating kinetics of the sodium channels. **Fenfluthrin** binds to the open state of the channel, delaying its inactivation and deactivation. This results in a prolonged influx of sodium ions, leading to membrane depolarization and repetitive firing of neurons.

Analytical Workflow for Fenfluthrin

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Fenfluthrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416385#chemical-and-physical-properties-of-fenfluthrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com